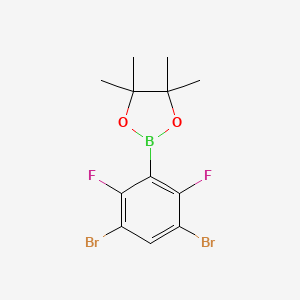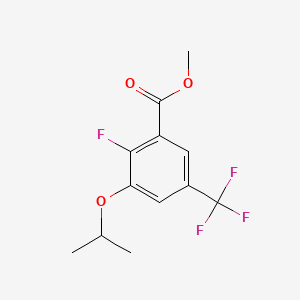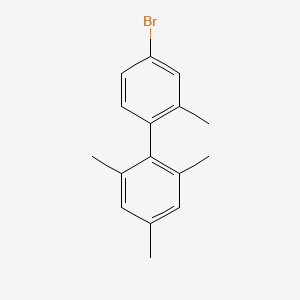
4'-Bromo-2,2',4,6-tetramethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H17Br It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl typically involves the bromination of 2,2’,4,6-tetramethyl-1,1’-biphenyl. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives.
Reduction Reactions: The bromine atom can be reduced to form the parent biphenyl compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted biphenyl derivatives.
Oxidation: Biphenyl quinones or other oxidized biphenyl compounds.
Reduction: 2,2’,4,6-tetramethyl-1,1’-biphenyl.
Applications De Recherche Scientifique
4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methyl groups can affect the compound’s hydrophobic interactions, enhancing its stability and bioavailability .
Comparaison Avec Des Composés Similaires
4-Bromobiphenyl: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2,2’,6,6’-Tetramethylbiphenyl:
4,4’-Dibromo-2,2’,6,6’-tetramethyl-1,1’-biphenyl: Contains an additional bromine atom, leading to different chemical behavior.
Uniqueness: 4’-Bromo-2,2’,4,6-tetramethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and multiple methyl groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H17Br |
|---|---|
Poids moléculaire |
289.21 g/mol |
Nom IUPAC |
2-(4-bromo-2-methylphenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C16H17Br/c1-10-7-12(3)16(13(4)8-10)15-6-5-14(17)9-11(15)2/h5-9H,1-4H3 |
Clé InChI |
MRQPBBWJNBYEGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


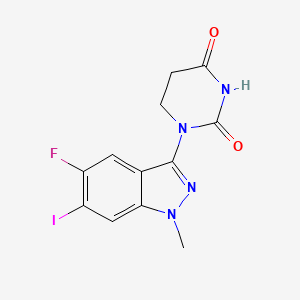
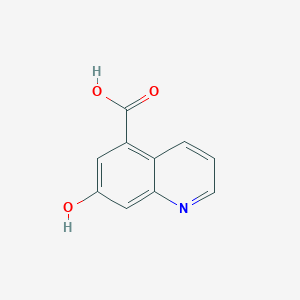
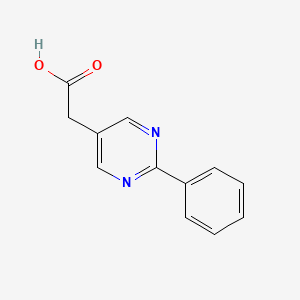
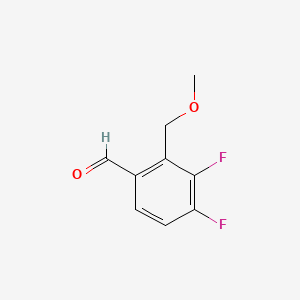

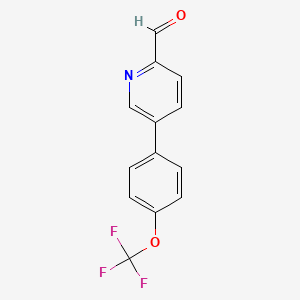
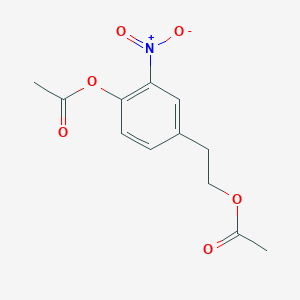
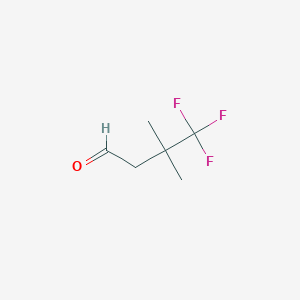
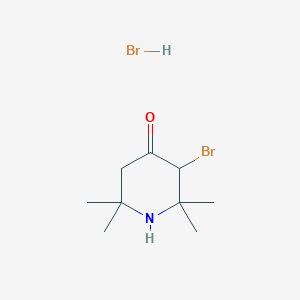
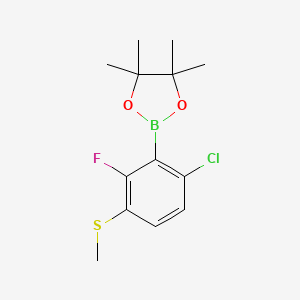

![3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B14027302.png)
